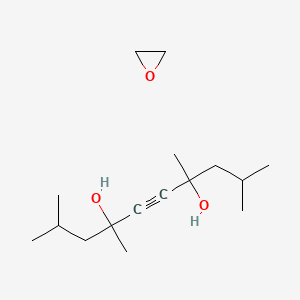![molecular formula C13H17BrClNO2 B12654460 4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide CAS No. 6269-38-1](/img/structure/B12654460.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 32887 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 32887 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the correct formation of NSC 32887.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 32887 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to control reaction conditions precisely and consistently.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
NSC 32887 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 32887 commonly use:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to speed up reactions, including transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of NSC 32887, while reduction could produce various reduced derivatives.
Scientific Research Applications
NSC 32887 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which NSC 32887 exerts its effects involves:
Molecular Targets: NSC 32887 interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
NSC 32887 can be compared with other compounds that have similar structures or functions. Some of these include:
NSC 125973: Another compound with similar applications in research and industry.
NSC 1355196: Known for its interactions with biological molecules and potential therapeutic uses.
Uniqueness
What sets NSC 32887 apart from these similar compounds is its specific reactivity and the unique products it forms under certain conditions. This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
6269-38-1 |
|---|---|
Molecular Formula |
C13H17BrClNO2 |
Molecular Weight |
334.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone;bromide |
InChI |
InChI=1S/C13H17ClNO2.BrH/c1-15(6-8-17-9-7-15)10-13(16)11-2-4-12(14)5-3-11;/h2-5H,6-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
CKKYIGVYXJECQU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


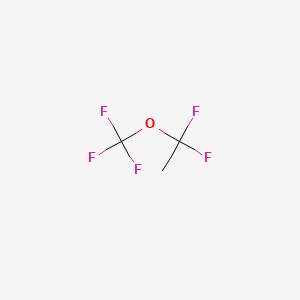
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

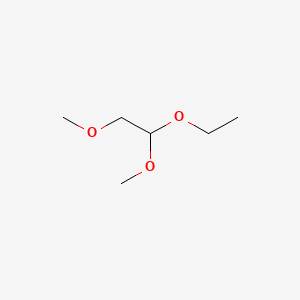


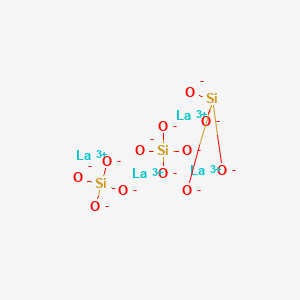
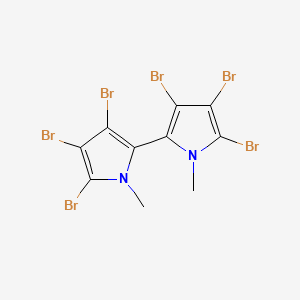
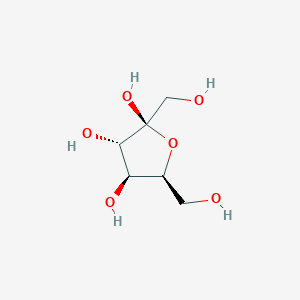


![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
